[2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromofuran-2-carboxylic acid and o-phenylenediamine.
Cyclization: The first step involves the cyclization of o-phenylenediamine with 5-bromofuran-2-carboxylic acid to form the benzimidazole ring.
Analyse Chemischer Reaktionen
2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which makes it a candidate for anticancer drug development.
Biological Studies: The compound’s ability to inhibit specific enzymes has made it useful in studying various biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials, making it valuable in industrial chemistry.
Wirkmechanismus
The mechanism of action of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone include:
5-Bromo-1-benzofuran-2-ylmethanone: This compound shares a similar structure but lacks the benzimidazole ring, which may result in different biological activities.
2-(5-Bromofuran-2-yl)-1H-benzimidazol-5-ylmethanone: This is a closely related compound with a slight variation in the position of the substituents, which can affect its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
920286-55-1 |
---|---|
Molekularformel |
C18H11BrN2O2 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H11BrN2O2/c19-16-9-8-15(23-16)18-20-13-7-6-12(10-14(13)21-18)17(22)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChI-Schlüssel |
LZHFOGYFFSTASS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.